2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidine ring and a 2,5-dimethylfuran-3-carboxamide group. The triazolo-pyrazine moiety is known for its electron-deficient nature, enhancing interactions with enzymatic targets, while the pyrrolidine and furan groups contribute to solubility and conformational flexibility .
Properties
IUPAC Name |
2,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-7-13(11(2)24-10)16(23)19-12-3-5-21(8-12)14-15-20-18-9-22(15)6-4-17-14/h4,6-7,9,12H,3,5,8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGPIRZWBIHYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . Another method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by amination and nitrosation reactions .
Industrial Production Methods
For industrial-scale production, the methods are optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of these methods allows for the production of large quantities of the compound, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazolopyrazine core, using reagents like sodium azide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include derivatives with related heterocyclic cores, such as tetrahydroimidazo[1,2-a]pyridines (e.g., compounds 1l and 2d from the provided evidence). Key differences include:
Spectroscopic Characterization
Both the target compound and analogs rely on 1H/13C NMR , IR , and HRMS for structural validation:
- Triazolo-pyrazine Core : Expected NMR signals for aromatic protons in the δ 8.0–9.0 ppm range (pyrazine) and δ 7.5–8.5 ppm (triazole).
- Analogs (1l/2d) : Exhibit distinct nitro group IR stretches (~1520 cm⁻¹) and cyanide peaks (~2200 cm⁻¹), absent in the target compound .
Research Findings and Challenges
- Thermal Stability : The target compound’s melting point is expected to exceed 200°C (based on triazolo-pyrazine analogs), whereas 1l/2d exhibit lower stability (melting points 215–245°C) due to nitro group decomposition .
- Synthetic Challenges : The triazolo-pyrazine core requires stringent reaction conditions (e.g., high-temperature cyclization), contrasting with the milder one-pot synthesis of 1l/2d .
Biological Activity
2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Triazole and Pyrazine Moieties : These heterocycles are known for their biological significance.
- Pyrrolidine Group : A cyclic amine that may influence the compound's pharmacokinetics and receptor interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds in the furan class. For instance, derivatives with furan rings have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | 2D |
These results indicate that modifications in the structure can enhance or reduce activity against specific cancer types. The mechanism of action often involves the binding to DNA and inhibition of DNA-dependent enzymes, a common pathway for many antitumor agents .
Antimicrobial Activity
Antimicrobial properties have also been observed in related compounds. For example, some furan derivatives demonstrated effectiveness against bacterial strains in vitro:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | P. aeruginosa | 64 µg/mL |
The presence of specific functional groups within these compounds has been linked to enhanced antimicrobial activity .
The biological activity of this compound may involve several mechanisms:
- DNA Binding : Many furan derivatives exhibit a tendency to bind within the minor groove of DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved a series of synthesized furan derivatives tested against lung cancer cell lines. The study found that certain substitutions on the furan ring significantly increased cytotoxicity while maintaining selectivity towards cancerous cells over normal cells . Another study focused on the antimicrobial efficacy against resistant bacterial strains, demonstrating that modifications led to improved activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
